![molecular formula C12H10N2O5S2 B332360 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B332360.png)
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethoxy, hydroxy, and nitrobenzylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The thiazolidinone core may interact with proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Ethoxy-4-hydroxy-2-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one
- 5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE derivatives
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both ethoxy and nitro groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C12H10N2O5S2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O5S2/c1-2-19-10-7(15)4-3-6(9(10)14(17)18)5-8-11(16)13-12(20)21-8/h3-5,15H,2H2,1H3,(H,13,16,20)/b8-5- |
InChI-Schlüssel |
JHIXMNZIIKALPE-YVMONPNESA-N |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O |
Isomerische SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C(=O)NC(=S)S2)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O |
Löslichkeit |
6.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



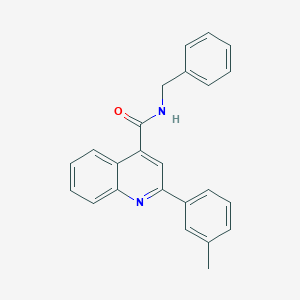
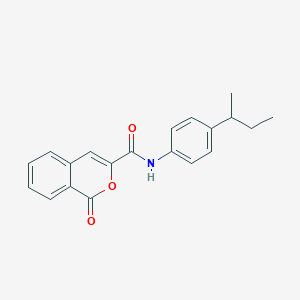

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B332281.png)

![ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B332286.png)
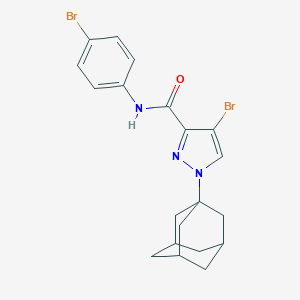
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B332292.png)
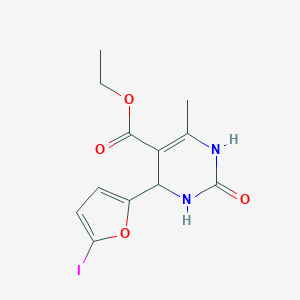
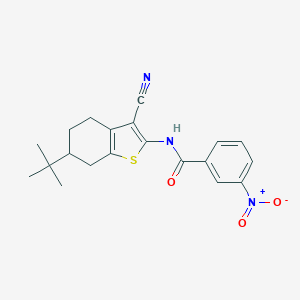
![N~1~-(2,4-DIFLUOROPHENYL)-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B332299.png)
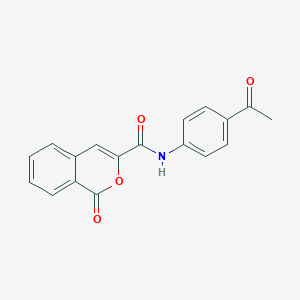
![Isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332302.png)
